molecular formula C11H10Cl2N2O2 B6264425 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1803586-66-4

2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No. B6264425
CAS RN: 1803586-66-4
M. Wt: 273.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride (2-CPM-HCl) is a compound with a wide range of applications in scientific research. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride acts as an inhibitor of COX-2 by binding to the active site of the enzyme and preventing its activity. This prevents the production of prostaglandins, which can reduce inflammation and pain. In addition, 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects
2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. In addition, it has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The major advantage of using 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride in lab experiments is that it is a potent and selective inhibitor of COX-2. This makes it an ideal compound for studying the effects of COX-2 inhibition on inflammation and pain. However, 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride is also a relatively expensive compound, which can limit its use in some experiments.

Future Directions

In the future, 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride could be further studied for its potential use in the treatment of cancer. In addition, it could be studied for its potential use in the treatment of other diseases, such as arthritis, asthma, and Alzheimer’s disease. Furthermore, it could be studied for its potential use in the treatment of inflammation and pain. Finally, it could be studied for its potential use as an anti-inflammatory and anti-oxidant agent.

Synthesis Methods

2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride is synthesized via a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorobenzylthiourea. This is followed by the reaction of 4-chlorobenzylthiourea with hydrochloric acid to form 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride. The final step is the purification of 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride by recrystallization.

Scientific Research Applications

2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to be an effective inhibitor of COX-2, an enzyme that is involved in the production of prostaglandins, which are hormones that can regulate inflammation and pain. 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride involves the reaction of 4-chlorobenzyl chloride with imidazole-4-carboxylic acid in the presence of a base to form the intermediate 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid. This intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt.", "Starting Materials": [ "4-chlorobenzyl chloride", "imidazole-4-carboxylic acid", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chlorobenzyl chloride is added to a solution of imidazole-4-carboxylic acid in the presence of a base such as triethylamine or sodium hydroxide.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The resulting intermediate, 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid, is isolated by filtration and washed with water.", "Step 4: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the final product, 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride.", "Step 5: The product is isolated by filtration, washed with water, and dried under vacuum." ] }

CAS RN

1803586-66-4

Product Name

2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.1

Purity

95

Origin of Product

United States

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